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Introduction
Capillary electrophoresis (CE) is a high-resolution analytical technique used to separate

charged molecules based on their electrophoretic mobility in a capillary filled with a conductive

buffer. The choice of buffer is critical to achieving optimal separation. Bicine (N,N-bis(2-

hydroxyethyl)glycine) is a zwitterionic "Good's" buffer that has gained prominence in CE,

particularly for the analysis of proteins and peptides. Its advantages include a pKa of 8.35 at

20°C, which provides strong buffering capacity in the physiological pH range of 7.6 to 9.0, and

its ability to minimize protein adsorption to the capillary wall, leading to improved peak shape

and resolution.[1] This document provides detailed application notes, experimental protocols,

and performance data for the use of Bicine buffer in capillary electrophoresis.

Data Presentation: Performance of Bicine Buffer in
CE
The use of Bicine in the running buffer can significantly enhance the resolution of complex

protein mixtures. While specific quantitative data for Bicine buffer in capillary electrophoresis is

often embedded within broader research applications, the following table summarizes

representative performance metrics. A notable study in a related electrophoretic technique (2D-

PAGE) demonstrated that a Bicine-based buffer system increased the number of separated
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membrane protein spots by 151% compared to a standard glycine-based system, indicating a

substantial improvement in resolution.[1]

Analyte
Class

Buffer
System

Separation
Efficiency
(N)

Resolution
(Rs)

Migration
Time (tm)

Reference

Model

Proteins

50 mM

Bicine, pH

8.3

> 100,000 > 1.5 5 - 15 min
Hypothetical

Data

Peptide Mix

25 mM

Bicine, 10%

Methanol, pH

8.5

> 200,000 > 2.0 10 - 25 min
Hypothetical

Data

Glycoproteins

100 mM

Bicine, pH

8.0

> 80,000 > 1.2 8 - 20 min
Hypothetical

Data*

*Note: This table presents hypothetical yet realistic performance data to illustrate the expected

outcomes when using Bicine buffer in capillary electrophoresis for the specified analyte

classes. The values are based on typical performance characteristics of CE and the known

benefits of Bicine buffer in enhancing protein and peptide separations.

Experimental Protocols
Protocol 1: Preparation of 100 mM Bicine Running
Buffer (pH 8.3)
This protocol describes the preparation of a 100 mM Bicine running buffer, a common

concentration for protein and peptide analysis in capillary electrophoresis.

Materials:

Bicine (MW: 163.17 g/mol )

Sodium Hydroxide (NaOH), 1 M solution
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Deionized (DI) water, high-purity

pH meter

Volumetric flask (1 L)

Stir plate and stir bar

0.22 µm syringe filter

Procedure:

Weigh out 16.32 g of Bicine powder.

Transfer the Bicine powder to a 1 L volumetric flask.

Add approximately 800 mL of DI water to the flask.

Place a stir bar in the flask and dissolve the Bicine powder completely using a stir plate.

Calibrate the pH meter according to the manufacturer's instructions.

Slowly add 1 M NaOH solution dropwise while monitoring the pH.

Continue adding NaOH until the pH of the solution reaches 8.3.

Once the desired pH is reached, remove the stir bar and add DI water to the 1 L mark.

Invert the flask several times to ensure the solution is homogeneous.

Filter the buffer solution through a 0.22 µm syringe filter to remove any particulates.

Degas the buffer for 15-20 minutes using a sonicator or vacuum degassing system.

Store the buffer at room temperature.

Protocol 2: General Capillary Electrophoresis Method
for Protein Analysis
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This protocol outlines a general procedure for the separation of a protein mixture using a

Bicine-based running buffer.

Instrumentation and Consumables:

Capillary Electrophoresis system with UV or DAD detector

Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective

length)

Bicine running buffer (from Protocol 1)

0.1 M NaOH (for capillary conditioning)

DI water

Protein sample, dissolved in a low-ionic-strength buffer or water

Procedure:

Capillary Conditioning (for a new capillary):

Rinse the capillary with 1 M NaOH for 20 minutes.

Rinse with DI water for 10 minutes.

Rinse with the Bicine running buffer for 15 minutes.

Pre-run Capillary Rinse:

Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes.

Rinse with DI water for 2 minutes.

Rinse with the Bicine running buffer for 3 minutes.

Sample Injection:
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Introduce the protein sample into the capillary using hydrodynamic injection (e.g., 50 mbar

for 5 seconds) or electrokinetic injection (e.g., 5 kV for 5 seconds).

Electrophoretic Separation:

Apply a constant voltage of 20-25 kV. The anode should be at the injection end.

Maintain a constant capillary temperature, typically around 25°C.

Detection:

Monitor the separation at 200 nm or 214 nm for peptide bonds.

Data Analysis:

Identify and quantify the protein peaks based on their migration times and peak areas.

Post-run Rinse:

After the final run of the day, rinse the capillary with DI water for 10 minutes to prevent

buffer salt crystallization.

Visualizations
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Bicine Buffer Preparation Workflow

Start

Weigh Bicine Powder

Dissolve in DI Water

Adjust pH with NaOH

Bring to Final Volume

Filter (0.22 µm)

Degas Buffer

Ready for Use

Click to download full resolution via product page

Caption: Workflow for the preparation of Bicine running buffer.
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General Capillary Electrophoresis Workflow

Start

Capillary Conditioning
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End

Click to download full resolution via product page

Caption: A typical workflow for capillary electrophoresis analysis.
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Logical Relationships of CE Parameters with Bicine Buffer

Adjustable Parameters Performance Metrics

Bicine Concentration

Resolution (Rs)

Migration Time (tm)

Buffer pH

Selectivity (α)

Applied Voltage Efficiency (N)

Additives (e.g., Methanol)

Click to download full resolution via product page

Caption: Key parameters influencing CE separation performance.

Troubleshooting
Common issues encountered during capillary electrophoresis with Bicine buffer and their

potential solutions are outlined below.
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Issue Potential Cause(s) Recommended Solution(s)

Poor Peak Shape (Tailing or

Broadening)

- Protein adsorption to the

capillary wall.- Sample

overload.- Mismatched buffer

ionic strength between sample

and running buffer.

- Ensure proper capillary

conditioning.- Consider adding

additives like methanol to the

buffer.- Reduce the sample

concentration or injection

time.- Dissolve the sample in a

buffer with lower ionic strength

than the running buffer.

Fluctuating Migration Times

- Inconsistent capillary

temperature.- Buffer depletion

in the vials.- Changes in

electroosmotic flow (EOF).

- Ensure the capillary

temperature is stable.-

Replenish the buffer in the inlet

and outlet vials regularly.-

Perform consistent pre-run

capillary rinsing.

No or Low Signal
- No sample injected.- Detector

issue.- Capillary blockage.

- Check the sample vial and

injection parameters.- Verify

detector lamp is on and

functioning.- Perform a

pressure test to check for

blockages and rinse the

capillary thoroughly.

Baseline Noise or Drift

- Air bubbles in the capillary or

detector.- Contaminated buffer

or reagents.- Unstable power

supply.

- Degas the buffer thoroughly.-

Prepare fresh buffer with high-

purity reagents.- Ensure all

electrical connections are

secure.

Conclusion
Bicine buffer is a versatile and effective choice for a wide range of capillary electrophoresis

applications, especially in the fields of proteomics and peptide analysis. Its ability to provide

stable pH in the physiological range and minimize analyte-wall interactions contributes to high-

resolution and reproducible separations. By following the detailed protocols and considering
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the key parameters outlined in these application notes, researchers can effectively optimize

their CE methods and achieve reliable, high-quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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